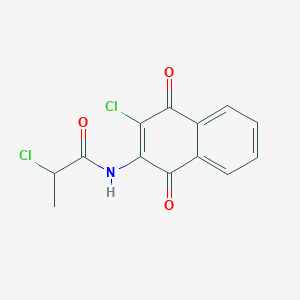
2-chloro-N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)propanamide
Beschreibung
2-chloro-N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)propanamide is a synthetic organic compound that belongs to the class of naphthoquinone derivatives. These compounds are known for their diverse biological activities, including anticancer, antibacterial, and antifungal properties .
Eigenschaften
Molekularformel |
C13H9Cl2NO3 |
|---|---|
Molekulargewicht |
298.12 g/mol |
IUPAC-Name |
2-chloro-N-(3-chloro-1,4-dioxonaphthalen-2-yl)propanamide |
InChI |
InChI=1S/C13H9Cl2NO3/c1-6(14)13(19)16-10-9(15)11(17)7-4-2-3-5-8(7)12(10)18/h2-6H,1H3,(H,16,19) |
InChI-Schlüssel |
LFMDELZFCOTGSN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)NC1=C(C(=O)C2=CC=CC=C2C1=O)Cl)Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Chemische Reaktionsanalyse
Arten von Reaktionen
2-Chlor-N-(3-Chlor-1,4-dioxo-1,4-dihydronaphthalen-2-yl)propanamid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um reaktivere Zwischenprodukte zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in verschiedene Derivate mit veränderten biologischen Aktivitäten umwandeln.
Substitution: Halogenatome in der Verbindung können durch andere funktionelle Gruppen substituiert werden, um neue Derivate zu erzeugen.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nucleophile für Substitutionsreaktionen. Die Reaktionen werden typischerweise unter kontrollierten Temperaturen und pH-Bedingungen durchgeführt, um die gewünschten Ergebnisse zu gewährleisten.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene Naphthochinon-Derivate mit unterschiedlichen funktionellen Gruppen. Diese Derivate weisen häufig verbesserte oder modifizierte biologische Aktivitäten im Vergleich zur Stammverbindung auf.
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Vorläufer für die Synthese anderer biologisch aktiver Verbindungen verwendet.
Medizin: Potenzieller Therapeutikum zur Behandlung von Krebs und bakteriellen Infektionen.
Industrie: Wird bei der Entwicklung neuer antibakterieller und antifungaler Mittel eingesetzt.
Wirkmechanismus
Die Verbindung entfaltet ihre Wirkung hauptsächlich durch die Induktion von Apoptose (programmierter Zelltod) in Krebszellen. Sie zielt auf bestimmte molekulare Pfade ab, die an der Zellzyklusregulation und Apoptose beteiligt sind. Beispielsweise wurde gezeigt, dass sie Krebszellen in der G1-Phase des Zellzyklus arretiert und Apoptose durch Aktivierung von Caspasen induziert.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can convert the compound into different derivatives with altered biological activities.
Substitution: Halogen atoms in the compound can be substituted with other functional groups to create new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various naphthoquinone derivatives with different functional groups. These derivatives often exhibit enhanced or modified biological activities compared to the parent compound .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for synthesizing other biologically active compounds.
Biology: Investigated for its cytotoxic effects on cancer cell lines, including prostate cancer cells.
Medicine: Potential therapeutic agent for treating cancer and bacterial infections.
Industry: Utilized in the development of new antibacterial and antifungal agents.
Wirkmechanismus
The compound exerts its effects primarily through the induction of apoptosis (programmed cell death) in cancer cells. It targets specific molecular pathways involved in cell cycle regulation and apoptosis. For example, it has been shown to arrest cancer cells in the G1 phase of the cell cycle and induce apoptosis through the activation of caspases .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
N-(3-Chlor-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-N-(4-Fluorphenyl)methylacetamid: Ähnliche Struktur, jedoch mit einer Fluorphenylgruppe anstelle einer Propanamidgruppe.
N-(3-Chlor-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamid: Ähnliche Struktur, jedoch mit einer Benzamidgruppe.
Einzigartigkeit
2-Chlor-N-(3-Chlor-1,4-dioxo-1,4-dihydronaphthalen-2-yl)propanamid ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das unterschiedliche biologische Aktivitäten verleiht. Seine Fähigkeit, Apoptose in Krebszellen zu induzieren, und sein Potenzial als antibakterielles Mittel machen es zu einer wertvollen Verbindung für weitere Forschung und Entwicklung .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


